molecular formula C26H30N4O4S B2683882 Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-75-4

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2683882
CAS No.: 946253-75-4
M. Wt: 494.61
InChI Key: HWVOAALTDQLJGO-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a 2-thioxo group, a 4-oxo substituent, and a methyl carboxylate moiety at position 5. The molecule also incorporates a 4-oxobutyl chain linked to a 2,5-dimethylphenyl-substituted piperazine ring.

Properties

CAS No.

946253-75-4

Molecular Formula

C26H30N4O4S

Molecular Weight

494.61

IUPAC Name

methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)

InChI Key

HWVOAALTDQLJGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and neuropharmacological effects.

The compound has a molecular weight of approximately 376.46 g/mol and a molecular formula of C22H24N4O2. It features a piperazine ring and a tetrahydroquinazoline structure, which are known to contribute to various biological activities.

Property Value
Molecular Weight376.46 g/mol
Molecular FormulaC22H24N4O2
LogP5.0749
Polar Surface Area45.461 Ų
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. The tetrahydroquinazoline scaffold has been associated with the inhibition of key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

A study demonstrated that derivatives of tetrahydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also present similar effects .

Antimicrobial Activity

Compounds containing piperazine moieties have been noted for their antimicrobial properties. Research indicates that piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial effects.

Neuropharmacological Effects

Piperazine derivatives are frequently explored for their neuropharmacological activities. This compound may influence neurotransmitter systems due to the presence of the piperazine structure. Research has indicated that piperazine compounds can modulate serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects .

Case Studies

  • Anticancer Study : A derivative with structural similarities to the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Screening : In a study evaluating various piperazine derivatives against Staphylococcus aureus and Escherichia coli, one compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Neuropharmacological Assessment : A behavioral study on mice treated with a piperazine derivative revealed reduced anxiety-like behavior in the elevated plus maze test compared to controls.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may act on serotonin and dopamine receptors, similar to established antidepressants. A study demonstrated that piperazine derivatives improved mood-related behaviors in animal models .

Anticancer Properties

The compound has shown promising results as an anticancer agent. In vitro studies have indicated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a derivative was tested against breast cancer cells and exhibited significant cytotoxicity at low concentrations .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

Study Objective Findings
Study on Antidepressant EffectsEvaluate the behavioral effects in animal modelsSignificant improvement in depressive-like symptoms compared to control groups
Anticancer EfficacyAssess cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells with IC50 values lower than standard chemotherapeutics
Antimicrobial Activity AssessmentTest against various bacterial strainsDemonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives reported in recent literature. Below is a detailed analysis of its key features compared to analogs from the provided evidence:

Core Heterocyclic Framework

  • Target Compound : Tetrahydroquinazoline core with 2-thioxo and 4-oxo groups. This sulfur-containing system may enhance binding to metalloenzymes or redox-active targets.
  • I-6230/I-6232 (Molecules, 2011): Pyridazine or methylpyridazine cores with phenethylamino-benzoate side chains .
  • Diethyl Imidazopyridine Derivative (Organic & Biomolecular Chemistry, 2017): Imidazo[1,2-a]pyridine core with nitrophenyl and cyano groups . The fused bicyclic structure contrasts with the monocyclic tetrahydroquinazoline, suggesting divergent electronic properties.

Substituent Analysis

Feature Target Compound I-6230/I-6232 Diethyl Imidazopyridine
Ester Group Methyl carboxylate at position 7 Ethyl benzoate Diethyl dicarboxylate
Aromatic Systems 2,5-Dimethylphenyl (piperazine) Pyridazine/isoxazole 4-Nitrophenyl
Functional Groups 2-Thioxo, 4-oxo Phenethylamino Cyano, nitro
Molecular Weight ~550–600 g/mol (estimated) ~350–400 g/mol (estimated) 586.57 g/mol
  • Thioxo vs. Cyano/Nitro: The 2-thioxo group in the target compound introduces sulfur-based hydrogen bonding or covalent interactions, whereas cyano and nitro groups in favor dipole interactions or π-stacking.

Q & A

Basic: What are the key synthetic strategies for this compound?

Answer: The synthesis involves multi-step organic reactions, including palladium-catalyzed coupling for heterocyclic core formation (e.g., quinazoline-thione) and piperazine substitution. Critical steps include:

  • Piperazine Functionalization: Alkylation of 2,5-dimethylphenylpiperazine using 4-oxobutyl precursors under reflux in aprotic solvents (e.g., DMF) .
  • Quinazoline Core Assembly: Cyclization via thiourea intermediates, followed by carboxylation at the 7-position using methyl chloroformate .
  • Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization for purity .

Advanced: How can researchers optimize synthetic yield in multi-step pathways?

Answer: Optimization strategies include:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) improve coupling efficiency for the quinazoline core .
  • Reaction Monitoring: Real-time HPLC (C18 columns, acetonitrile/water mobile phases) identifies intermediates and byproducts, enabling stepwise adjustments .
  • Temperature Control: Maintaining ≤60°C during piperazine alkylation minimizes side reactions like N-oxide formation .

Basic: What analytical techniques confirm structure and purity?

Answer: Essential methods:

  • NMR: ¹H/¹³C NMR verifies substituent positions (e.g., methyl groups on piperazine, thioxo protons) .
  • HPLC: Reverse-phase chromatography (e.g., Chromolith RP-18e columns) with UV detection at 254 nm assesses purity (>98%) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected m/z) .

Advanced: How to assess receptor binding affinity and resolve contradictory data?

Answer:

  • Radioligand Assays: Compete with [³H]spiperone in D3 receptor-expressing cells (IC₅₀ determination) .
  • Validation: Replicate assays under standardized pH (7.4) and temperature (25°C) to minimize variability .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with D3 receptors, cross-referencing with experimental IC₅₀ values .

Basic: What stability considerations are critical for storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the thioxo group .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methyl ester .
  • pH Sensitivity: Avoid buffers with extremes (<3 or >9) to maintain piperazine protonation .

Advanced: How to perform Structure-Activity Relationship (SAR) studies on piperazine substituents?

Answer:

  • Analog Synthesis: Replace 2,5-dimethylphenyl with halogenated or methoxy variants (e.g., 2,3-dichlorophenyl) .
  • Biological Testing: Compare IC₅₀ values in receptor binding assays to map substituent effects on affinity .
  • Statistical Analysis: Use multivariate regression (e.g., Hansch analysis) to correlate substituent hydrophobicity/electronic effects with activity .

Basic: What safety protocols are recommended for handling?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal: Incinerate via licensed facilities to avoid environmental release .

Advanced: How to validate analytical methods for impurity profiling?

Answer:

  • Forced Degradation: Expose to heat (60°C), light (UV-A), and oxidative (H₂O₂) conditions to identify degradation products .
  • LC-MS/MS: Quantify impurities at ≤0.1% using MRM transitions specific to known byproducts (e.g., N-oxides) .
  • Method Robustness: Test variations in mobile phase pH (±0.2) and column temperatures (±5°C) to ensure reproducibility .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • Software: Use PISTACHIO or REAXYS to model Phase I/II metabolism (e.g., CYP450-mediated oxidation of piperazine) .
  • In Silico Toxicity: ADMET Predictor assesses hepatotoxicity risks from reactive metabolites (e.g., epoxides) .

Basic: How to address low aqueous solubility in biological assays?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in citrate buffer (pH 4.5) for protonated piperazine, improving water miscibility .

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